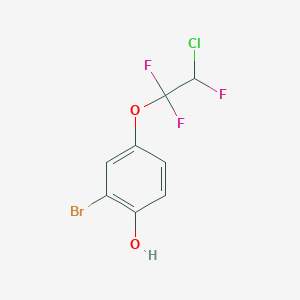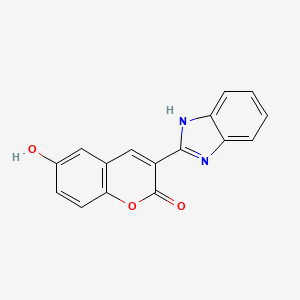
3-(1H-benzimidazol-2-yl)-6-hydroxy-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-benzimidazol-2-yl)-6-hydroxy-2H-chromen-2-one is a heterocyclic compound that combines the structural features of benzimidazole and chromenone. This compound is of significant interest due to its potential biological activities, including anticancer, antioxidant, and antimicrobial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzimidazol-2-yl)-6-hydroxy-2H-chromen-2-one typically involves the condensation of 2-aminobenzimidazole with 6-hydroxy-2H-chromen-2-one under acidic or basic conditions. One common method includes the use of a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid or sodium hydroxide, and heating the reaction mixture to reflux .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1H-benzimidazol-2-yl)-6-hydroxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzimidazole ring
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products
Oxidation: Formation of 3-(1H-benzimidazol-2-yl)-6-oxo-2H-chromen-2-one.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives
Applications De Recherche Scientifique
3-(1H-benzimidazol-2-yl)-6-hydroxy-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antioxidant, and antimicrobial properties.
Industry: Potential use in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of 3-(1H-benzimidazol-2-yl)-6-hydroxy-2H-chromen-2-one involves its interaction with various molecular targets:
Molecular Targets: Enzymes, DNA, and proteins.
Pathways Involved: Inhibition of enzyme activity, induction of oxidative stress, and interaction with DNA to prevent replication
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1H-benzimidazol-2-yl)-1H-indazole: Shares the benzimidazole moiety but differs in the fused ring structure.
N-benzimidazol-2yl benzamide: Contains the benzimidazole ring but has different substituents.
Propriétés
Numéro CAS |
178993-72-1 |
|---|---|
Formule moléculaire |
C16H10N2O3 |
Poids moléculaire |
278.26 g/mol |
Nom IUPAC |
3-(1H-benzimidazol-2-yl)-6-hydroxychromen-2-one |
InChI |
InChI=1S/C16H10N2O3/c19-10-5-6-14-9(7-10)8-11(16(20)21-14)15-17-12-3-1-2-4-13(12)18-15/h1-8,19H,(H,17,18) |
Clé InChI |
FYTUAIRUBPSKBR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)C3=CC4=C(C=CC(=C4)O)OC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[7-[[2-(3,4-Difluorophenyl)cyclopropyl]amino]-5-propylsulfinyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B14131214.png)
![Propan-2-yl [(quinolin-8-yl)oxy]acetate](/img/structure/B14131220.png)

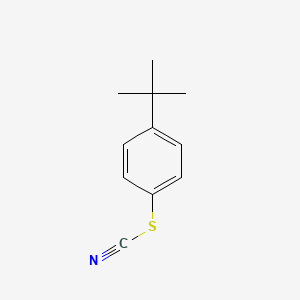
![7-Bromo-2-hydroxy-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14131244.png)
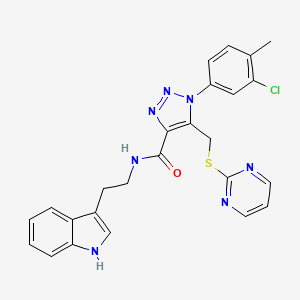

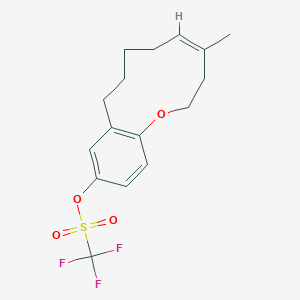
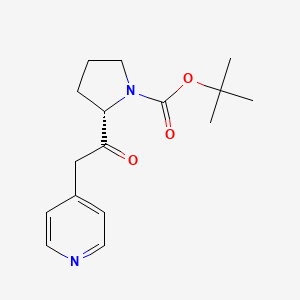
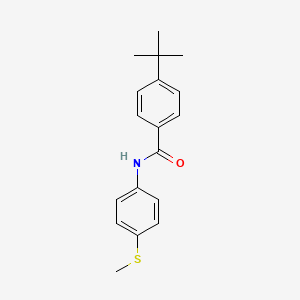
![3-[(4-Carboxyphenyl)disulfanyl]benzoic acid](/img/structure/B14131276.png)

![3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14131280.png)
